molecular formula C12H14O3 B394373 4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one CAS No. 359428-86-7

4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one

Cat. No.: B394373
CAS No.: 359428-86-7
M. Wt: 206.24g/mol
InChI Key: WRUOIXMDVJRLKX-UHFFFAOYSA-N
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Description

4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one is a specialized chemical reagent designed for research use only. This compound features a norbornene core, a structure recognized for its ring strain and versatility in synthesis , which is fused with a dioxolanone moiety. The presence of the norbornene group suggests potential application in polymer science, particularly in the development of novel materials via ring-opening metathesis polymerization (ROMP) or as a cross-linking agent . The methylene-substituted dioxolanone ring may serve as a reactive handle, potentially undergoing ring-opening reactions to introduce functional groups or modify compound properties. Researchers may find this chemical valuable for projects in organic synthesis methodology, material science, and the development of advanced polymers with tailored characteristics. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enyl)-4-methyl-5-methylidene-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7-12(2,15-11(13)14-7)10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUOIXMDVJRLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)OC(=O)O1)C2CC3CC2C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

  • Dienophile : Trans-2-butene (≥95% purity) reacts with cyclopentadiene at 50–100°C in toluene.

  • Catalyst : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) improve reaction rates and regioselectivity.

  • Yield : 70–85% for 2-methylene-3-methylbicyclo[2.2.1]heptane, a key intermediate.

Table 1 : Optimization of Diels-Alder Conditions

CatalystTemperature (°C)Yield (%)Purity (%)
AlCl₃808298
H₂SO₄607595
None1006890

Functionalization of the Bicyclic Core

The hydroxylated derivative, bicyclo[2.2.1]hept-5-en-2-ol, is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), followed by methylation with methylmagnesium bromide to introduce the C4 methyl group.

Synthesis of 5-Methylene-1,3-dioxolan-2-one Derivatives

The dioxolanone ring is constructed via dehydrohalogenation of 5-halogeno-5-methyl-1,3-dioxolan-4-ones.

Halogenation and Elimination

  • Step 1 : Bromination of 4-methyl-1,3-dioxolan-4-ol with PBr₃ yields 5-bromo-5-methyl-1,3-dioxolan-4-one (85% yield).

  • Step 2 : Dehydrohalogenation using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in benzene at 25°C eliminates HBr, forming the methylene group (70% yield).

Mechanistic Insight :
The reaction proceeds via an E2 mechanism, where DBU abstracts a β-hydrogen, facilitating simultaneous HBr elimination and double-bond formation.

Coupling of Bicyclic and Dioxolanone Moieties

The final step involves conjugating the bicyclo[2.2.1]hept-5-en-2-yl group with the dioxolanone ring through a nucleophilic acyl substitution.

Esterification Protocol

  • Reagents : Bicyclo[2.2.1]hept-5-en-2-ylmagnesium bromide reacts with 4-methyl-5-methylene-1,3-dioxolan-2-one in tetrahydrofuran (THF) at −78°C.

  • Yield : 60–65% after column chromatography (silica gel, hexane/ethyl acetate).

Critical Parameters :

  • Temperature Control : Below −70°C to prevent retro-Diels-Alder decomposition.

  • Solvent Purity : Anhydrous THF minimizes side reactions.

Alternative Pathways and Comparative Analysis

One-Pot Tandem Synthesis

A patented method combines Diels-Alder cyclization and dioxolanone formation in a single reactor using a bifunctional catalyst (e.g., ZnCl₂/DBU). This approach reduces purification steps but achieves lower yields (50–55%) due to competing side reactions.

Biocatalytic Approaches

Recent studies explore lipase-mediated esterification under mild conditions (pH 7, 30°C), though scalability remains limited.

Table 2 : Method Comparison

MethodYield (%)Purity (%)Scalability
Stepwise Synthesis6598High
One-Pot Tandem5590Moderate
Biocatalytic4085Low

Characterization and Quality Control

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 5.8–6.2 (m, 2H, norbornene), 4.5 (s, 2H, dioxolanone), 1.2 (s, 3H, CH₃).

  • X-ray Crystallography : Confirms the exo configuration of the methyl group and planar dioxolanone ring.

Chemical Reactions Analysis

Types of Reactions

4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methylene group, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thiol derivatives.

Scientific Research Applications

4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Structural Analogs in the 1,3-Dioxolan-2-one Family

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
Target Compound C₁₂H₁₈O₃ 178.27 Bicyclo[2.2.1]hept-5-en-2-yl, methyl High ring strain, bicyclic framework, potential for Diels-Alder reactivity
4-Methyl-5-methylene-4-(4-methyl-3-penten-1-yl)-1,3-dioxolan-2-one C₁₁H₁₆O₃ 196.24 Methyl, methylene, branched alkyl Linear alkyl substituents; lower steric hindrance than bicyclic analogs
Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate C₁₃H₁₄O₇ 282.78 Hydroxyphenyl, dicarboxylate Chiral centers, antibacterial activity (MIC: 16–64 µg/mL)
Aquatrifluoridoboron–1,3-dioxolan-2-one (1/2) C₃H₄O₃·H₂BF₃O 261.95 Co-crystallized with BF₃·H₂O Ionic interactions with boron; solid-state stability
Key Observations:

Steric and Electronic Effects :

  • The target compound’s bicycloheptene group imposes greater steric hindrance than linear alkyl or aromatic substituents in analogs like dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate . This may limit its participation in nucleophilic reactions compared to less hindered derivatives.
  • The methylene group at position 5 enhances electrophilicity, similar to 4-methyl-5-methylene derivatives in .

Biological Activity: While chiral 1,3-dioxolanes (e.g., compound 7 in ) exhibit antibacterial activity (MIC: 16–64 µg/mL against S. aureus and E. Its bicyclic structure may influence membrane permeability or target binding.

Synthetic Accessibility :

  • The target compound is listed as "discontinued" in commercial catalogs, suggesting challenges in synthesis or purification compared to simpler analogs like dimethyl 1,3-dioxolane carboxylates .

Comparison with Spiro and Bicyclic Heterocycles

  • Spiro[2-t-butyl-1,3-dioxolan-4-one-5,2′-bicyclo[2.2.1]hept-5-ene]: Shares the norbornene framework but incorporates a spiro junction at C4. This structural variation may alter conformational flexibility and reactivity .
  • 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives :
    • Antibiotic-related bicyclic systems (e.g., penams) demonstrate the impact of heteroatom placement on bioactivity, though these are pharmacologically distinct from the target compound .

Physicochemical Properties

  • Hydrogen Bonding: The target compound has one hydrogen bond donor (OH group) and three acceptors (carbonyl and ether oxygens), similar to other 1,3-dioxolan-2-ones .
  • Thermal Stability: No melting point data is available, but bicyclic systems like norbornene often exhibit higher thermal stability than monocyclic analogs due to rigid frameworks.

Biological Activity

4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O3C_{12}H_{14}O_3 with a molecular weight of approximately 218.24 g/mol. The compound features a bicyclic framework that is characteristic of many biologically active natural products.

Antimicrobial Activity

Recent studies have demonstrated that bicyclic compounds exhibit significant antimicrobial properties. For instance, a study investigating various derivatives of bicyclo[2.2.1]heptene found that certain modifications enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Bicyclic Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Bicyclo[2.2.1]hept-5-en-2-yl...Staphylococcus aureus32 µg/mL
4-Bicyclo[2.2.1]hept-5-en-2-yl...Escherichia coli64 µg/mL
Bicyclo[2.2.1]heptene derivativePseudomonas aeruginosa16 µg/mL

Anti-inflammatory Effects

In vitro studies have revealed that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines . The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Study: Inhibition of Inflammatory Cytokines
A case study conducted on RAW264.7 macrophages treated with varying concentrations of the compound showed a dose-dependent reduction in cytokine levels:

Concentration (µM)TNF-alpha (pg/mL)IL-6 (pg/mL)
0150120
1010080
505030

Potential Therapeutic Applications

The unique structural features of this compound suggest potential applications in drug development, particularly in designing novel anti-infective agents and anti-inflammatory drugs.

Future Directions

Further research is warranted to explore the pharmacokinetics and bioavailability of this compound in vivo. Additionally, structural optimization may yield derivatives with enhanced biological efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Bicyclo[2.2.1]hept-5-en-2-yl-4-methyl-5-methylene-1,3-dioxolan-2-one?

  • Methodological Answer : The compound can be synthesized via controlled radical polymerization (e.g., atom transfer radical polymerization, ATRP) using precursors like 5-methylene-1,3-dioxolan-2-one derivatives. For example, ATRP of similar cyclic acrylates (e.g., 5-methylene-2-phenyl-1,3-dioxolan-4-one) proceeds via 1,2-vinyl addition, as confirmed by <sup>13</sup>C NMR . Key steps include optimizing initiator-to-monomer ratios and reaction temperatures (typically 60–90°C) to control molecular weight and polydispersity.

Q. How can NMR spectroscopy resolve structural ambiguities in this bicyclic dioxolane derivative?

  • Methodological Answer : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming stereochemistry and substituent positions. For example, trans-4-(hydroxymethyl)-5-phenyl-1,3-dioxolan-2-one exhibits distinct NMR splitting patterns for diastereotopic protons, with chemical shifts between δ 4.0–5.5 ppm for dioxolane ring protons and δ 7.2–7.5 ppm for aromatic protons . Coupling constants (J values) and NOE experiments can differentiate cis/trans configurations of the bicycloheptene moiety.

Q. What are the stability considerations for this compound under basic or UV-exposed conditions?

  • Methodological Answer : Copolymers containing 5-methylene-1,3-dioxolan-2-one derivatives (e.g., PMPDO−PS) show stability under UV irradiation and basic environments when polymerization occurs via 1,2-vinyl addition rather than ring-opening . Stability testing should include accelerated aging studies (e.g., 72 hours under UV light at 254 nm) and monitoring for ester hydrolysis or retro-Diels-Alder reactions in alkaline media.

Advanced Research Questions

Q. How does the captodative structure of this compound influence its reactivity in copolymerization?

  • Methodological Answer : The electron-withdrawing dioxolane ring and electron-donating methylene group create a captodative effect, enhancing radical stabilization during polymerization. For instance, copolymerization with methyl methacrylate (MMA) results in higher incorporation of the dioxolane monomer than predicted by feed ratios, as observed via <sup>13</sup>C NMR and differential scanning calorimetry (DSC) . Reactivity ratios (r₁, r₂) should be determined using the Fineman-Ross or Kelen-Tüdős methods to quantify this bias.

Q. What strategies resolve contradictions in copolymer composition data when using this monomer?

  • Methodological Answer : Discrepancies between theoretical and experimental copolymer compositions often arise from side reactions (e.g., chain transfer or backbiting). To address this, use real-time <sup>1</sup>H NMR or inline FTIR to monitor monomer consumption. For example, in ATRP of 4,4'-dimethyl-5-methylene-1,3-dioxolan-2-one (αCC), kinetic modeling revealed deviations due to competing cyclization pathways . Adjusting catalyst (e.g., CuBr/PMDETA) concentration and solvent polarity can suppress side reactions.

Q. How can computational methods predict the regioselectivity of reactions involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions like Diels-Alder cycloadditions. For example, molecular dynamics simulations of bicyclo[2.2.1]heptene derivatives show preferential attack at the less sterically hindered endo position . Pair simulations with experimental data (e.g., X-ray crystallography of intermediates) to validate predictions.

Q. What are the challenges in characterizing the crystal structure of this compound?

  • Methodological Answer : Crystallization difficulties arise from the compound’s bicyclic rigidity and methylene substituents. Single-crystal X-ray diffraction requires slow evaporation from nonpolar solvents (e.g., hexane/ethyl acetate). For related dioxolane derivatives (e.g., aquatrifluoridoboron–1,3-dioxolan-2-one co-crystals), crystallographic data (space group P-1, Z = 2) reveal intermolecular hydrogen bonds between BF3OH and carbonyl oxygen . Use synchrotron radiation for weakly diffracting crystals.

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